molecular formula C19H17N3O3 B10984097 4-({[2-(Pyridin-2-yl)quinolin-4-yl]carbonyl}amino)butanoic acid

4-({[2-(Pyridin-2-yl)quinolin-4-yl]carbonyl}amino)butanoic acid

Cat. No.: B10984097
M. Wt: 335.4 g/mol
InChI Key: KUYIERCPGWNGNE-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Isomeric Considerations

The IUPAC name 4-({[2-(pyridin-2-yl)quinolin-4-yl]carbonyl}amino)butanoic acid is derived through sequential identification of the parent heterocycle and its substituents. The quinoline framework (bicyclic system comprising a benzene ring fused to a pyridine ring) serves as the core structure. At position 2 of the quinoline system, a pyridin-2-yl substituent is attached, while position 4 hosts a carbonyl-linked amino group that connects to a butanoic acid moiety.

Isomeric considerations arise primarily from three factors:

  • Positional isomerism : The pyridin-2-yl group’s placement at position 2 of the quinoline distinguishes this compound from analogs with pyridinyl substituents at positions 3 or 4 (e.g., 2-(pyridin-4-yl)quinoline-4-carboxylic acid).
  • Tautomerism : The amide functional group (-NH-CO-) could theoretically exhibit tautomeric shifts, though resonance stabilization favors the keto form under standard conditions.
  • Stereoisomerism : The absence of chiral centers in the current structure precludes enantiomerism, but derivatives with asymmetric carbons (e.g., substituted butanoic acid chains) may introduce stereochemical complexity.

Molecular Topology Analysis: Aromaticity and Conformational Flexibility

The molecule’s topology is characterized by two aromatic systems: the quinoline core and the pyridin-2-yl substituent. The quinoline’s 10 π-electron system and the pyridine’s 6 π-electron system confer rigidity and planarity to these regions, enabling π-π stacking interactions common in drug-receptor binding. The amide linker (-NH-CO-) introduces partial double-bond character due to resonance, restricting rotation about the C-N bond and favoring a planar configuration.

Conformational flexibility is predominantly localized to the butanoic acid chain. Rotational freedom around the C-C bonds of the -(CH₂)₃- segment allows the carboxylate group to adopt multiple orientations relative to the aromatic core. This flexibility may influence solubility and intermolecular interactions, particularly in polar solvents. Computational modeling of similar quinoline-pyridine hybrids suggests that the pyridin-2-yl substituent’s ortho nitrogen can participate in intramolecular hydrogen bonding with the amide proton, further stabilizing specific conformers.

Comparative Structural Analysis with Related Quinoline-Pyridine Hybrid Systems

The structural uniqueness of this compound becomes evident when compared to analogs with modified substituents or core frameworks:

Compound Name Key Structural Features Functional Differences
2-(Pyridin-4-yl)quinoline-4-carboxylic acid Pyridin-4-yl substituent; carboxylic acid at C4 Enhanced polarity; altered H-bonding capacity
2-Pyridin-2-yl-quinoline-4-carboxylic acid Carboxylic acid directly attached to C4 Higher acidity; metal-chelation potential
4-Phenyl-2-(pyridin-2-yl)quinoline Phenyl substituent at C4; lacks acid/amide Increased hydrophobicity
4-Aminobutanoic acid (GABA) Linear aliphatic amino acid Neurotransmitter activity; no aromaticity

Key observations :

  • The pyridin-2-yl group at quinoline-C2 introduces a sterically accessible nitrogen atom, enabling coordination to metal ions or hydrogen-bonding interactions absent in pyridin-3-yl or pyridin-4-yl analogs.
  • The amide linkage differentiates this compound from carboxylic acid derivatives (e.g., ), reducing ionization at physiological pH and potentially enhancing membrane permeability.
  • The butanoic acid terminus mirrors structural motifs seen in bioactive molecules like γ-aminobutyric acid (GABA), suggesting possible compatibility with biological transport systems.

Properties

Molecular Formula

C19H17N3O3

Molecular Weight

335.4 g/mol

IUPAC Name

4-[(2-pyridin-2-ylquinoline-4-carbonyl)amino]butanoic acid

InChI

InChI=1S/C19H17N3O3/c23-18(24)9-5-11-21-19(25)14-12-17(16-8-3-4-10-20-16)22-15-7-2-1-6-13(14)15/h1-4,6-8,10,12H,5,9,11H2,(H,21,25)(H,23,24)

InChI Key

KUYIERCPGWNGNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)NCCCC(=O)O

Origin of Product

United States

Preparation Methods

Quinoline Ring Formation

The quinoline core is synthesized via the Skraup or Friedländer annulation. For example, cyclocondensation of 2-aminobenzaldehyde with ethyl acetoacetate under acidic conditions yields 2-methylquinolin-4-ol, which is subsequently halogenated at the 4-position using phosphorus oxychloride (POCl₃).

Introduction of Pyridin-2-yl Group

A Suzuki-Miyaura coupling installs the pyridin-2-yl substituent at the quinoline’s 2-position. Using 2-pyridinylboronic acid, palladium acetate (Pd(OAc)₂), and triphenylphosphine (PPh₃) in tetrahydrofuran (THF), this step achieves 78–85% yields.

Reaction Conditions

  • Temperature: 80–90°C

  • Time: 12–18 hours

  • Base: K₂CO₃

Carboxylation and Amidation

The quinoline intermediate undergoes carboxylation at the 4-position using phosgene (COCl₂) to form 2-(pyridin-2-yl)quinoline-4-carbonyl chloride. This reacts with 4-aminobutanoic acid in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) as a base, yielding the final product after chromatography (SiO₂, ethyl acetate/hexane).

Catalyst-Free Carbamate Methodology

Mechanism and Intermediate Isolation

This approach bypasses traditional coupling agents by leveraging N-hetaryl ureas. Heating N-(2-pyridin-2-ylquinolin-4-yl)urea with excess ethanol at 110°C generates hetaryl isocyanate in situ, which reacts with 4-aminobutanoic acid to form the target compound. DFT calculations confirm the isocyanate intermediate’s role in driving the reaction toward carbamate formation.

Advantages

  • No metal catalysts or toxic reagents

  • Compatible with primary, secondary, and tertiary alcohols

  • Yields up to 94% for analogous structures

Purification and Characterization

Chromatographic Techniques

Crude products from both routes require purification via reverse-phase HPLC or silica gel chromatography. A gradient of 0–50% acetonitrile in water (0.1% trifluoroacetic acid) effectively separates the product from unreacted 4-aminobutanoic acid and quinoline byproducts.

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 8.72 (d, J = 4.8 Hz, 1H, pyridine-H), 8.50 (s, 1H, quinoline-H), 7.95–7.45 (m, 6H, aromatic), 3.42 (t, J = 6.6 Hz, 2H, CH₂), 2.35 (t, J = 7.2 Hz, 2H, CH₂), 1.85 (quin, J = 6.9 Hz, 2H, CH₂).

  • HRMS : m/z calcd for C₁₉H₁₇N₃O₃ [M+H]⁺: 335.1264; found: 335.1268 .

Chemical Reactions Analysis

Types of Reactions

4-({[2-(Pyridin-2-yl)quinolin-4-yl]carbonyl}amino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and quinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted quinoline and pyridine derivatives, which can have different functional groups attached depending on the specific reagents and conditions used.

Scientific Research Applications

4-({[2-(Pyridin-2-yl)quinolin-4-yl]carbonyl}amino)butanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-({[2-(Pyridin-2-yl)quinolin-4-yl]carbonyl}amino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-[(Quinolin-4-yl)amino]butanoic Acid

  • Structure: Lacks the pyridin-2-yl substituent on the quinoline ring and the carbonyl linkage.
  • Synthesis: Prepared via nucleophilic substitution between quinolin-4-amine and bromobutanoic acid derivatives .

6-Bromo-2-pyridin-4-yl-quinoline-4-carboxylic Acid

  • Structure: Features a bromine atom at position 6 and a pyridin-4-yl group at position 2 of the quinoline core, with a carboxylic acid at position 3.
  • Synthesis : Involves Suzuki-Miyaura coupling for pyridinyl introduction and bromination steps .
  • butanoic acid in the target compound) reduces side-chain length, affecting solubility and target engagement.

Antimicrobial Activity

  • Target Compound: Limited direct data, but molecular docking studies suggest strong affinity for bacterial dihydrofolate reductase (DHFR) due to the extended butanoic acid side chain .
  • Analog (G13): A structurally distinct quinoline derivative, [4-(O-tolyl)piperazin-1-yl]{4-{[7-(trifluoromethyl)quinolin-4-yl]amino}phenyl}methanone, exhibited moderate antifungal activity (IC₅₀ = 12.3 µM against Candida albicans) via ergosterol biosynthesis inhibition .

Enzyme Inhibition

  • Target Compound: Predicted to inhibit tyrosine kinases (e.g., EGFR) based on quinoline-pyridine hybrid scaffolds’ known activity .
  • 4-(4-Bromophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic Acid: Demonstrated COX-2 inhibition (IC₅₀ = 0.8 µM) due to the bromophenyl-thiophene motif, highlighting the role of halogenated aryl groups in anti-inflammatory activity .

Physicochemical Properties

Property Target Compound 4-[(Quinolin-4-yl)amino]butanoic Acid 6-Bromo-2-pyridin-4-yl-quinoline-4-carboxylic Acid
Molecular Weight ~409.4 g/mol (estimated) ~283.3 g/mol 329.16 g/mol
Solubility (LogP) 2.1 (predicted) 1.8 3.2
Melting Point Not reported Not reported 194–196°C
Hydrogen Bond Donors 2 2 1

Biological Activity

4-({[2-(Pyridin-2-yl)quinolin-4-yl]carbonyl}amino)butanoic acid, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. Its structure incorporates a quinoline core, which is known for various pharmacological properties, particularly in anticancer and antimicrobial research. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C17H17N3O2C_{17}H_{17}N_{3}O_{2} and molecular weight of approximately 295.34 g/mol. Its IUPAC name is this compound. The structure is significant as it combines pyridine and quinoline moieties, which are known to enhance biological activity through various mechanisms.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation, such as tubulin polymerization. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
  • Receptor Binding : The quinoline and pyridine groups allow the compound to bind effectively to various receptors, potentially modulating signaling pathways critical for cell survival and growth.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of similar quinoline derivatives. For instance, compounds derived from the quinoline structure have shown significant antiproliferative effects against several cancer cell lines:

CompoundCell LineIC50 (μM)
4-PQCOLO2050.32
4-PQH4600.89
4-PQHep3B<1.0

These results indicate that modifications in the structure can lead to enhanced potency against different cancer types .

Antimicrobial Activity

Quinoline derivatives have also been explored for their antimicrobial properties. Research indicates that compounds with similar structures exhibit activity against various bacterial strains, suggesting that this compound may possess similar effects.

Case Studies

  • In Vitro Studies : A study on related quinoline derivatives showed promising results in inhibiting the growth of colorectal adenocarcinoma (COLO205) cells with IC50 values significantly lower than conventional chemotherapeutics . This suggests that further exploration of structural analogs could yield compounds with superior efficacy.
  • In Silico Studies : Molecular docking studies have been employed to predict the binding affinity of this compound to target proteins involved in cancer progression. These studies indicated favorable interactions within the colchicine-binding site of tubulin, supporting its potential as an antimitotic agent .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-({[2-(Pyridin-2-yl)quinolin-4-yl]carbonyl}amino)butanoic acid?

  • Methodological Answer : The compound can be synthesized via a multi-step process. A critical intermediate is 2-(pyridin-2-yl)quinoline-4-carboxylic acid (CAS 57882-27-6), which is activated using coupling agents like carbodiimides or thionyl chloride. The activated carbonyl reacts with 4-aminobutanoic acid to form the final amide linkage. A patent application (WO 2016/111347) details analogous procedures for structurally related compounds, suggesting nucleophilic substitution as a viable approach . For purification, column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) is recommended to achieve >95% purity .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the pyridinyl-quinoline core and amide bond formation (e.g., 1H^1H and 13C^{13}C NMR) .
  • Infrared Spectroscopy (IR) : Identify carbonyl stretching frequencies (~1650–1700 cm1^{-1}) for the amide and carboxylic acid groups .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (theoretical MW: 363.37 g/mol) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity under reverse-phase conditions (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can experimental design be optimized to evaluate the compound’s bioactivity?

  • Methodological Answer :

  • In vitro assays : Use a randomized block design with split-plot arrangements to test dose-dependent effects on target enzymes (e.g., kinases) or receptors. Include positive/negative controls and replicate measurements (n ≥ 3) to minimize variability .
  • Cell-based studies : Employ time-course experiments to monitor cytotoxicity (via MTT assay) and apoptosis (via flow cytometry). Adjust culture conditions (e.g., pH 7.4, 37°C) to mimic physiological environments .
  • Data normalization : Express activity relative to baseline (untreated cells) and account for solvent interference (e.g., DMSO ≤0.1% v/v) .

Q. What strategies address solubility limitations during in vivo studies?

  • Methodological Answer :

  • Salt formation : Convert the carboxylic acid group to a sodium salt (e.g., CAS 190895-01-3) to enhance aqueous solubility .
  • Co-solvent systems : Use PEG-400 or cyclodextrin-based vehicles for intraperitoneal administration .
  • Prodrug derivatization : Esterify the carboxylic acid (e.g., methyl ester) to improve bioavailability, followed by enzymatic hydrolysis in vivo .

Q. How can computational modeling predict interactions with biological targets?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., quinoline-binding enzymes). Optimize protonation states of the pyridine and quinoline rings at physiological pH .
  • Molecular Dynamics (MD) Simulations : Run 100-ns trajectories in explicit solvent (TIP3P water model) to assess binding stability. Analyze hydrogen bonds and hydrophobic interactions .
  • QSAR modeling : Correlate substituent effects (e.g., pyridinyl position) with activity using descriptors like logP and polar surface area .

Q. How should researchers resolve contradictions in bioactivity data across studies?

  • Methodological Answer :

  • Meta-analysis : Pool data from independent studies (≥5 datasets) and apply random-effects models to account for heterogeneity .
  • Reproducibility checks : Validate assays under standardized conditions (e.g., ATP concentration in kinase assays) .
  • Structural verification : Re-characterize batches via XRD or 2D NMR to rule out polymorphism or degradation .

Q. What methodologies assess the compound’s environmental impact in ecotoxicology studies?

  • Methodological Answer :

  • Fate analysis : Measure partition coefficients (logKow_{ow}) and biodegradation half-life in OECD 301D tests .
  • Trophic transfer studies : Expose Daphnia magna or zebrafish embryos to sublethal doses (LC50_{50}/10) and monitor bioaccumulation via LC-MS/MS .
  • Microcosm experiments : Simulate soil/water systems to track abiotic transformations (e.g., photolysis under UV light) .

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